molecular formula C6H11F3N2 B13987700 2-Methyl-6-(trifluoromethyl)piperazine CAS No. 1196153-83-9

2-Methyl-6-(trifluoromethyl)piperazine

Cat. No.: B13987700
CAS No.: 1196153-83-9
M. Wt: 168.16 g/mol
InChI Key: BIXCFLFQGYIJAW-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)piperazine is a chemical compound with the molecular formula C6H11F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the piperazine ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported for the efficient production of substituted piperazines .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-(trifluoromethyl)piperazine is unique due to the presence of both a methyl and a trifluoromethyl group on the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1196153-83-9

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)piperazine

InChI

InChI=1S/C6H11F3N2/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10-11H,2-3H2,1H3

InChI Key

BIXCFLFQGYIJAW-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1)C(F)(F)F

Origin of Product

United States

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